molecular formula C21H19ClFNO4 B15150171 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B15150171
M. Wt: 403.8 g/mol
InChI Key: CSRCVGNSDQWZRO-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a chloro-substituted butanone moiety and a fluorophenyl group, which are linked to a pyrrolidine carboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl intermediate through a Friedel-Crafts acylation reaction. This intermediate is then reacted with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate: can be compared with other esters that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19ClFNO4

Molecular Weight

403.8 g/mol

IUPAC Name

[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19ClFNO4/c22-11-10-18(20(26)14-6-8-16(23)9-7-14)28-21(27)15-12-19(25)24(13-15)17-4-2-1-3-5-17/h1-9,15,18H,10-13H2

InChI Key

CSRCVGNSDQWZRO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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